molecular formula C7H6N2O3 B2395084 Methyl 2-formylpyrimidine-4-carboxylate CAS No. 1823354-99-9

Methyl 2-formylpyrimidine-4-carboxylate

Cat. No. B2395084
CAS RN: 1823354-99-9
M. Wt: 166.136
InChI Key: PNDHGYFQHOLPMG-UHFFFAOYSA-N
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Description

Methyl 2-formylpyrimidine-4-carboxylate, also known as M2FPC, is a pyrimidine derivative that has gained significant attention in recent years due to its potential applications in pharmaceuticals and agrochemicals. This molecule has been found to exhibit a range of biological activities, including antitumor, antifungal, and antibacterial properties. In

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 2-formylpyrimidine-4-carboxylate in lab experiments is its ability to exhibit a range of biological activities, making it a potential candidate for the development of new pharmaceuticals and agrochemicals. Additionally, Methyl 2-formylpyrimidine-4-carboxylate is relatively easy to synthesize and is commercially available. However, one of the limitations of using Methyl 2-formylpyrimidine-4-carboxylate in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of Methyl 2-formylpyrimidine-4-carboxylate. One potential direction is the development of new pharmaceuticals and agrochemicals based on the structure of Methyl 2-formylpyrimidine-4-carboxylate. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 2-formylpyrimidine-4-carboxylate and its potential toxicity. Finally, studies are needed to explore the potential applications of Methyl 2-formylpyrimidine-4-carboxylate in other fields, such as materials science and catalysis.

Synthesis Methods

Methyl 2-formylpyrimidine-4-carboxylate can be synthesized using various methods, including the reaction of 2-amino-4-methylpyrimidine with ethyl formate and subsequent hydrolysis, or through the reaction of 2,4-dihydroxypyrimidine with methyl formate and subsequent oxidation. The former method has been found to be more efficient and yields a higher purity of Methyl 2-formylpyrimidine-4-carboxylate.

Scientific Research Applications

Methyl 2-formylpyrimidine-4-carboxylate has been extensively studied for its potential applications in the pharmaceutical and agrochemical industries. In the pharmaceutical industry, Methyl 2-formylpyrimidine-4-carboxylate has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, Methyl 2-formylpyrimidine-4-carboxylate has been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. In the agrochemical industry, Methyl 2-formylpyrimidine-4-carboxylate has been found to exhibit herbicidal activity against various weed species.

properties

IUPAC Name

methyl 2-formylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c1-12-7(11)5-2-3-8-6(4-10)9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDHGYFQHOLPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-formylpyrimidine-4-carboxylate

CAS RN

1823354-99-9
Record name methyl 2-formylpyrimidine-4-carboxylate
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